Fmoc-O-benzyl-D-phosphothreonine
Description
The Biological Significance of Protein Phosphorylation in Cellular Regulation
Protein phosphorylation is a fundamental post-translational modification (PTM) where a phosphate (B84403) group is covalently added to an amino acid residue, primarily serine, threonine, or tyrosine. creative-proteomics.comwikipedia.org This reversible process is orchestrated by a vast network of protein kinases, which catalyze the addition of phosphate groups, and protein phosphatases, which remove them. nih.govnih.gov This dynamic interplay acts as a molecular switch, profoundly altering a protein's structure, enzymatic activity, stability, and its interactions with other molecules. creative-proteomics.comwikipedia.org
The addition of a highly negatively charged phosphate group can induce significant conformational changes in a protein, activating or deactivating its function. nih.gov This regulatory mechanism is central to virtually all cellular processes, including:
Signal Transduction: Cells respond to extracellular stimuli like hormones, neurotransmitters, and growth factors through signaling cascades that are heavily reliant on phosphorylation. nih.govcusabio.com Receptor tyrosine kinases, for instance, are activated upon ligand binding, leading to a chain of phosphorylation events that relay the signal from the cell surface to the nucleus. wikipedia.org
Cell Cycle and Growth: The progression through the different phases of the cell cycle is tightly controlled by cyclin-dependent kinases (CDKs), whose activity is governed by phosphorylation. creative-proteomics.comcusabio.com Aberrant phosphorylation in these pathways is a hallmark of cancer, leading to uncontrolled cell proliferation. nih.gov
Gene Expression: The phosphorylation of transcription factors and chromatin-remodeling proteins can regulate their ability to bind DNA and control the expression of specific genes. cusabio.com
Metabolism: Many key enzymes in metabolic pathways are regulated by phosphorylation, allowing cells to adjust their energy production and consumption in response to nutrient availability. creative-proteomics.com
Given its pervasive role, dysregulation of protein phosphorylation is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases. wikipedia.orgnih.govcusabio.com The human genome encodes hundreds of protein kinases and phosphatases, highlighting the complexity and importance of this regulatory system. nih.gov
The Role of Synthetic Phosphopeptides as Tools in Chemical Biology Research
Investigating the precise function of a specific phosphorylation event is challenging. Phosphoproteins isolated from cells are often heterogeneous mixtures, and their low abundance can hinder analysis. kinasebiotech.comrsc.org Chemical biology provides a powerful solution through the use of synthetic phosphopeptides and phosphoproteins. These tools offer access to defined, homogeneously phosphorylated molecules that are essential for detailed biochemical and structural studies. rsc.orgrsc.org
Synthetic phosphopeptides serve several critical roles in research:
Probing Kinase and Phosphatase Activity: They act as specific substrates to characterize the activity and specificity of protein kinases and phosphatases.
Studying Protein-Protein Interactions: Phosphorylation sites often serve as docking motifs for other proteins containing specialized binding domains. Synthetic phosphopeptides are used in affinity pull-down experiments to identify and validate these interaction partners, shedding light on signaling complexes. nih.gov
Developing Diagnostic and Therapeutic Agents: Synthetic phosphopeptides can be used to raise antibodies that specifically recognize a particular phosphorylation state of a protein, which are invaluable as research tools and potential diagnostics. nih.gov Furthermore, they can act as inhibitors or modulators of protein interactions, providing leads for drug development. kinasebiotech.com
Quantitative Analysis: By creating isotope-labeled versions of phosphopeptides, researchers can use them as internal standards in mass spectrometry-based proteomics to accurately quantify the levels of specific phosphorylation events within cells under different conditions. nih.govnih.gov
The ability to chemically synthesize peptides with precisely placed phosphate groups allows scientists to decouple a single phosphorylation event from the complex cellular milieu, enabling a reductionist approach to understanding its functional consequences. rsc.orgnih.gov
Evolution of Synthetic Strategies for Phosphorylated Amino Acids
The chemical synthesis of phosphopeptides, particularly using Solid-Phase Peptide Synthesis (SPPS), has evolved significantly to overcome inherent challenges. The primary difficulty lies in protecting the phosphate group during the iterative process of peptide chain elongation and deprotection. rsc.org The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is now the predominant method for SPPS due to its use of milder reaction conditions compared to older methods. nih.gov
Three main strategies have been developed for incorporating phosphorylated amino acids:
Building Block Approach: This is the most common and reliable method. It involves the pre-synthesis of an amino acid building block where the side chain hydroxyl group is already phosphorylated and suitably protected. These protected phosphoamino acid derivatives are then incorporated into the peptide chain like any other amino acid. sigmaaldrich.com For phosphoserine and phosphothreonine, fully protected phosphate triesters are prone to a side reaction called β-elimination under the basic conditions used for Fmoc group removal (e.g., with piperidine). sigmaaldrich.comsigmaaldrich.com To circumvent this, mono-protected derivatives, such as the monobenzyl-protected versions, were developed. sigmaaldrich.comsigmaaldrich.com These building blocks, like Fmoc-O-benzyl-D-phosphothreonine , are stable to the piperidine (B6355638) treatment used in standard Fmoc-SPPS protocols. sigmaaldrich.com While effective, their use requires optimized coupling conditions due to the presence of the partially protected, acidic phosphate group. sigmaaldrich.comsigmaaldrich.com
Global Phosphorylation (Post-Synthetic Modification): In this earlier approach, the peptide is first synthesized with standard, unprotected serine, threonine, or tyrosine residues. The phosphorylation is then carried out on the fully assembled peptide, either while it is still attached to the solid support or after cleavage. This method often suffers from a lack of specificity, leading to incomplete or non-selective phosphorylation and a difficult-to-purify mixture of products. kinasebiotech.com
Phosphoramidite (B1245037) Chemistry: Adapted from oligonucleotide synthesis, this method involves coupling a phosphoramidite reagent to the amino acid side-chain hydroxyl group on the resin-bound peptide, followed by oxidation to form the phosphate group. While effective, the building block approach is generally more straightforward and widely used.
The development of robust building blocks like Fmoc-protected, monobenzyl-phosphorylated threonine has been a critical advance, making the synthesis of complex, multi-phosphorylated peptides a more routine and accessible process for researchers. nih.govsigmaaldrich.com This has paved the way for more sophisticated studies into the intricate language of cellular regulation spoken through protein phosphorylation.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(phosphono)amino]-3-phenylmethoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26NO8P/c1-17(34-15-18-9-3-2-4-10-18)24(25(28)29)27(36(31,32)33)26(30)35-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24H,15-16H2,1H3,(H,28,29)(H2,31,32,33)/t17-,24+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRIMQXVSXHWMO-OSPHWJPCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)P(=O)(O)O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fmoc O Benzyl D Phosphothreonine As a Versatile Synthon in Peptide Chemistry
Strategic Design of Fmoc-O-benzyl-D-phosphothreonine for Solid-Phase Peptide Synthesis (SPPS)
The design of this compound is tailored for its seamless integration into the widely used solid-phase peptide synthesis (SPPS) methodology. chemimpex.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid support, typically a resin. uci.edu This process requires a strategic use of protecting groups to prevent unwanted side reactions. biosynth.com
The this compound molecule incorporates two key protecting groups:
The Fluorenylmethyloxycarbonyl (Fmoc) group: This temporary protecting group shields the α-amino group of the threonine. Its key feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in a suitable solvent. youtube.comacs.org This allows for its selective removal at each step of the peptide synthesis, exposing the amine for the coupling of the next amino acid in the sequence. nih.gov
The Benzyl (B1604629) (Bzl) group: This semi-permanent protecting group protects the phosphate (B84403) moiety of the phosphothreonine. The benzyl group is stable to the basic conditions used for Fmoc group removal but can be cleaved under acidic conditions, usually with trifluoroacetic acid (TFA), at the end of the synthesis when the completed peptide is cleaved from the solid support. biosynth.commerckmillipore.com
This strategic combination of protecting groups allows for the efficient and controlled assembly of phosphopeptides. chemimpex.com The use of the D-enantiomer, this compound, provides a valuable tool for creating peptides with altered structures and potentially novel biological activities compared to their natural L-counterparts. sigmaaldrich.comadvancedchemtech.com
Orthogonal Protecting Group Chemistry in Fmoc-Based Phosphopeptide Synthesis
The success of Fmoc-based phosphopeptide synthesis hinges on the principle of orthogonal protecting groups. iris-biotech.de This concept dictates that the different protecting groups used in a synthesis must be removable under distinct chemical conditions, without affecting each other. biosynth.com
In the case of this compound, the Fmoc and benzyl groups form an orthogonal pair:
Fmoc group removal: Achieved with a base (e.g., piperidine). youtube.com
Benzyl group removal: Achieved with an acid (e.g., TFA). merckmillipore.com
This orthogonality is crucial for the stepwise elongation of the peptide chain. The repetitive removal of the Fmoc group allows for the sequential addition of amino acids, while the benzyl group remains intact on the phosphate moiety, preventing it from participating in unwanted side reactions during the coupling steps. nih.gov
The use of a monobenzyl-protected phosphate is a critical design choice. Fully protected phosphate triesters of serine and threonine are prone to β-elimination, an undesirable side reaction, when treated with piperidine for Fmoc removal. merckmillipore.comsigmaaldrich.com The monobenzyl derivative minimizes this side reaction, making it the preferred building block for the synthesis of phosphoserine and phosphothreonine-containing peptides. merckmillipore.comnih.govsigmaaldrich.com
Comparative Analysis with Other Phosphoamino Acid Building Blocks
This compound is part of a larger family of phosphoamino acid building blocks used in peptide synthesis. A comparative analysis highlights the unique features and applications of each.
| Compound Name | Chirality | Amino Acid | Key Features & Applications |
| This compound | D-form | Threonine | Used to introduce the non-natural D-phosphothreonine into peptides, enabling studies on stereochemistry's role in biological recognition and creating peptides with potentially enhanced stability or novel functions. sigmaaldrich.comadvancedchemtech.com |
| Fmoc-O-benzyl-L-phosphothreonine | L-form | Threonine | The natural enantiomer, widely used to synthesize phosphopeptides that mimic naturally occurring phosphorylated proteins for studying signaling pathways and as potential therapeutic agents. peptide.comsigmaaldrich.com |
| Fmoc-O-benzyl-phosphoserine | L-form | Serine | A key building block for synthesizing phosphoserine-containing peptides, crucial for investigating a wide range of cellular processes regulated by serine phosphorylation. biosynth.com |
| Fmoc-O-benzyl-phosphotyrosine | L-form | Tyrosine | Essential for synthesizing phosphotyrosine-containing peptides, which are central to the study of tyrosine kinase signaling pathways implicated in cancer and other diseases. sigmaaldrich.com |
While all these building blocks share the same Fmoc and benzyl protecting group strategy, the key difference lies in the specific phosphoamino acid they carry. The choice of building block is dictated by the specific research question, whether it involves studying the natural L-amino acid phosphorylation or exploring the effects of the non-natural D-amino acid. sigmaaldrich.com The synthesis of peptides containing multiple phosphorylated residues, including combinations of phosphoserine, phosphothreonine, and phosphotyrosine, is also possible using these versatile synthons. sigmaaldrich.com
Advanced Synthetic Methodologies for the Incorporation of Fmoc O Benzyl D Phosphothreonine
Optimized Coupling Protocols for Fmoc-O-benzyl-D-phosphothreonine in SPPS
The successful incorporation of this compound in solid-phase peptide synthesis (SPPS) hinges on the selection of appropriate coupling reagents and conditions to overcome the steric hindrance and potential side reactions associated with the phosphorylated residue. researchgate.net The monobenzyl protection of the phosphate (B84403) group is a common strategy that minimizes the risk of β-elimination during the basic conditions of Fmoc-deprotection. sigmaaldrich.comnih.gov
Utilization of Uronium-Based Coupling Reagents (e.g., HATU, HBTU)
Uronium-based coupling reagents are highly effective for activating the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation. sigmaaldrich.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular choices for this purpose. peptide.com
HATU is often preferred for coupling sterically hindered amino acids like this compound. sigmaaldrich.compeptide.com Its structure, based on the less acidic 7-aza-1-hydroxybenzotriazole (HOAt), results in the formation of more reactive OAt-esters, leading to faster coupling rates and reduced racemization. sigmaaldrich.com HBTU, while also effective, generates OBt-esters, which are slightly less reactive. sigmaaldrich.com The choice between these reagents can depend on the specific peptide sequence and the degree of steric hindrance at the coupling site.
| Coupling Reagent | Key Features |
| HATU | Forms highly reactive OAt-esters, faster reaction times, less epimerization. peptide.com |
| HBTU | Forms reactive OBt-esters, efficient coupling, minimal racemization with HOBt. peptide.com |
| COMU | High solubility, requires only one equivalent of base, exists in a more reactive uronium form. peptide.com |
This table summarizes the key features of common uronium-based coupling reagents used in peptide synthesis.
Impact of Amine Bases (e.g., DIPEA) on Coupling Efficiency
The choice of a non-nucleophilic amine base is crucial during the coupling step to activate the uronium reagent without causing premature deprotection of the Fmoc group. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is a sterically hindered base commonly used for this purpose. carlroth.comatomscientific.comwikipedia.org Its bulky nature prevents it from acting as a nucleophile, thereby minimizing side reactions. wikipedia.org
The concentration of DIPEA can significantly impact coupling efficiency. An increased excess of DIPEA (e.g., three-fold or more) has been found to be beneficial when coupling partially protected phosphoamino acids like this compound. sigmaaldrich.com This is thought to help neutralize the acidic phosphate proton, which can otherwise interfere with the coupling reaction. researchgate.net However, excessive base can also promote side reactions, so optimization is often necessary. nih.gov
Microwave-Assisted Peptide Synthesis for Enhanced Incorporation
Microwave-assisted peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate both the coupling and deprotection steps in SPPS. creative-peptides.comnih.gov The rapid and uniform heating provided by microwaves can significantly shorten cycle times and improve the purity of the final peptide product. creative-peptides.comsigmaaldrich.cn This is particularly advantageous for the incorporation of challenging residues like this compound and for the synthesis of long or difficult peptide sequences. researchgate.netsigmaaldrich.cn
Research has demonstrated that MW-SPPS can enhance the synthesis of multi-phosphorylated peptides, an accomplishment that was previously impractical with conventional methods. rsc.org By using tailored microwave-assisted coupling conditions, researchers have successfully synthesized peptides with up to seven phosphorylated amino acids, even in close proximity to one another. biorxiv.org However, it is important to note that microwave irradiation during the final acidic cleavage from the resin can sometimes lead to re-attachment of the benzyl (B1604629) protecting group. researchgate.net Therefore, room temperature cleavage is often recommended for phosphopeptides. researchgate.net
Strategies for the Preparation of Multi-Phosphorylated Peptides Containing D-Phosphothreonine
The synthesis of peptides containing multiple phosphorylation sites, especially with D-isomers, presents unique challenges that require specialized strategies to achieve high purity and yield.
Addressing Challenges in Iterative Phosphorylation Steps
The iterative incorporation of multiple phosphothreonine residues can be difficult due to cumulative steric hindrance and the potential for side reactions. biorxiv.org The synthesis of peptides with adjacent phosphothreonine residues is particularly challenging. biorxiv.org A "one-size-fits-all" approach to coupling conditions is often inefficient for these complex sequences. biorxiv.org
A more effective strategy involves using a combination of different, tailor-made coupling protocols throughout the synthesis. biorxiv.org For instance, standard microwave-assisted coupling methods may be sufficient for the initial amino acids, while more robust conditions, such as longer coupling times or higher equivalents of reagents, may be necessary for the phosphorylated residues. biorxiv.orgrsc.org Careful monitoring of each coupling step is essential to ensure complete reaction and to minimize the formation of deletion sequences.
| Challenge | Mitigation Strategy |
| Cumulative Steric Hindrance | Use highly reactive coupling reagents (e.g., HATU), optimize base concentration, and employ microwave assistance. sigmaaldrich.comcreative-peptides.com |
| Incomplete Couplings | Implement double coupling cycles for difficult residues, and use tailored protocols for different parts of the peptide sequence. biorxiv.org |
| Side Reactions (e.g., β-elimination) | Utilize monobenzyl phosphate protection, and carefully control base exposure time. sigmaaldrich.comnih.gov |
This table outlines common challenges in multi-phosphorylated peptide synthesis and corresponding mitigation strategies.
Segment Condensation and Ligation Approaches for Complex Phosphopeptides
For very long or complex multi-phosphorylated peptides, a convergent approach using segment condensation or chemical ligation can be more effective than a linear, stepwise synthesis. nih.govsciengine.com These methods involve the synthesis of smaller, protected peptide fragments, which are then joined together to form the final product.
Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective joining of unprotected peptide segments. sciengine.comcapes.gov.br One fragment is prepared with a C-terminal thioester, and the other with an N-terminal cysteine residue. The reaction proceeds in aqueous solution to form a native peptide bond at the ligation site. sciengine.com This approach avoids the problems of poor solubility and difficult purification often associated with large, protected peptide fragments in classical convergent synthesis. sciengine.com By synthesizing D-phosphothreonine-containing fragments, NCL and other ligation strategies can be used to assemble complex multi-phosphorylated proteins and domains. nih.gov
Development and Application of Alternative Phosphate Protecting Groups
The benzyl group in this compound represents a widely used, yet not universally optimal, choice for phosphate protection. The quest for improved synthetic efficiency and novel biological applications has driven the development of alternative protecting groups with distinct properties.
The introduction of the mono-benzyl protecting group for the phosphate function was a significant advancement for the synthesis of phosphopeptides using Fmoc-based solid-phase peptide synthesis (SPPS). nih.gov This strategy proved crucial in minimizing the base-catalyzed β-elimination of the phosphate group, a common side reaction during the piperidine-mediated removal of the Fmoc group. nih.gov The use of a single benzyl group, as in Fmoc-pThr(PO3BzlH)-OH, balances sufficient protection of the phosphate during chain elongation with amenable final deprotection. The synthesis of such building blocks, for instance the monodebenzylation of a dibenzyl derivative using sodium iodide, has been optimized to provide the target compound in high yield via a simple work-up procedure. nih.gov This approach is compatible with the standard Fmoc/t-butyl synthesis strategy, allowing for the incorporation of unprotected serine or threonine residues that can be subsequently phosphorylated on-resin using reagents like benzyl H-phosphonate. luxembourg-bio.com
A primary challenge for the therapeutic application of phosphopeptides is their poor cell membrane permeability, largely due to the di-anionic nature of the phosphate group at physiological pH. nih.gov To overcome this, bio-reversible protecting groups are employed to mask the phosphate charge, creating a neutral prodrug that can enter cells more readily. The Pivaloyloxymethyl (POM) group is a prominent example of such an esterase-labile moiety. nih.gov
Once inside the cell, endogenous esterases cleave the POM groups, releasing the active, phosphorylated peptide. nih.gov This strategy has been successfully applied to phosphothreonine-containing polypeptides and their mimetics, significantly enhancing their antimitotic efficacies in whole-cell assays. nih.govnih.gov The development of building blocks like Fmoc-Pmab(POM)₂-OH, a phosphothreonine mimetic, allows for the direct incorporation of these prodrug moieties during solid-phase synthesis, expanding the pharmacological utility of synthetic phosphopeptides. nih.gov
Table 1: Features of Pivaloyloxymethyl (POM) Protected Phosphothreonine Prodrugs
| Feature | Description | Rationale | Reference |
| Charge Masking | The anionic phosphate group is neutralized by esterification with POM groups. | Increases lipophilicity and enhances passive diffusion across the cell membrane. | nih.gov |
| Bio-Reversibility | POM groups are designed to be stable in extracellular environments but are rapidly cleaved by intracellular esterases. | Ensures that the active, phosphorylated peptide is released only after reaching the cytoplasm. | nih.gov |
| Synthetic Accessibility | Fmoc-amino acid derivatives bearing POM-protected phosphate groups have been developed for direct use in SPPS. | Facilitates the routine synthesis of complex phosphopeptide prodrugs. | nih.gov |
| Improved Efficacy | Peptides with POM protection show enhanced biological activity in cell-based assays compared to their unprotected counterparts. | Results from increased intracellular concentration of the active peptide. | nih.gov |
The selection of a phosphate protecting group is a critical parameter in phosphopeptide synthesis, with a direct impact on yield and purity. The ideal group must be stable to the conditions of Fmoc-group removal (typically 20% piperidine (B6355638) in DMF) yet be readily cleavable at the end of the synthesis without degrading the peptide. researchgate.net The bulkiness and negative charge of the phosphate group can complicate synthesis, leading to incomplete coupling and the formation of deletion sequences. rsc.org
Different protecting groups exhibit distinct stability profiles. For example, methyl groups have been found to be partially cleaved by piperidine during Fmoc-SPPS, while trichloroethyl (Tc) groups are entirely incompatible, leading to dephosphorylation. researchgate.net Benzyl groups offer a good compromise, showing stability to piperidine but requiring strong acid (like TFA) or hydrogenolysis for removal. researchgate.netrsc.org The choice of protecting group can also influence the reactivity and selectivity of subsequent chemical modifications. nih.gov
Table 2: Comparative Lability of Common Phosphate Protecting Groups in Peptide Synthesis
| Protecting Group | Stability to Fmoc Deprotection (Piperidine) | Final Cleavage Conditions | Suitability for Fmoc-SPPS | Reference |
| Methyl (Me) | Partial lability; can lead to side products. | Harsh acidic conditions (e.g., HBr/AcOH). | Complicated due to instability. | researchgate.net |
| Benzyl (Bzl) | Generally stable. | Strong acid (TFA), TMSBr, or catalytic hydrogenolysis. | Widely used and suitable. | researchgate.netrsc.org |
| tert-Butyl (tBu) | Stable. | Acidolysis (e.g., TFA). | Very suitable, compatible with standard cleavage. | researchgate.net |
| Trichloroethyl (Tc) | Unstable; causes dephosphorylation. | Reductive cleavage (e.g., Zn/AcOH). | Incompatible with Fmoc strategy. | researchgate.net |
On-Resin Chemical Modification and Post-Synthetic Phosphorylation
An alternative to the building block approach is the post-synthetic modification of peptides while they are still attached to the solid support. This strategy allows for the introduction of complex phosphate modifications that may be difficult to incorporate directly.
Protein pyrophosphorylation is an important post-translational modification, but studying its function has been hampered by the difficulty in synthesizing pyrophosphorylated peptides. nih.govrsc.org Early methods involved the reaction of monobenzyl-protected phosphoric acid imidazolides with phosphopeptides in solution, followed by hydrogenolysis to remove the benzyl group. rsc.orgnih.gov
More recently, a highly efficient, one-pot aqueous method has been developed using diamidophosphate (B1260613) (DAP). nih.govrsc.orgsemanticscholar.org This strategy exploits the intrinsic nucleophilicity of a monophosphorylated serine, threonine, or tyrosine residue. The phosphopeptide precursor is treated with DAP in water, leading to a sequential amidophosphorylation-hydrolysis cascade that yields the pyrophosphorylated peptide. nih.govsemanticscholar.org This method is remarkably chemoselective, obviating the need for protecting groups on other amino acid side chains, and proceeds in good yields under mild conditions, making it a powerful tool for accessing complex pyrophosphopeptides. nih.gov
The development of robust phosphorylation and pyrophosphorylation methodologies has paved the way for creating even more complex, higher-order phosphorylated species. As a proof-of-principle, the one-pot pyrophosphorylation strategy using diamidophosphate (DAP) has been successfully extended to produce triphosphorylated peptides. nih.govrsc.org This is achieved through a repetitive, sequential phosphorylation-hydrolysis sequence of reactions in a single pot. semanticscholar.org The operational simplicity and efficiency of this process suggest its potential for creating a variety of polyphosphorylated peptides, which are invaluable for dissecting complex biological signaling pathways. rsc.orgsemanticscholar.org
Addressing Synthetic Challenges in Fmoc O Benzyl D Phosphothreonine Peptide Assembly
Minimizing β-Elimination Side Reactions of Phosphothreonine During Fmoc Deprotection
A primary challenge in the synthesis of phosphopeptides is the susceptibility of phosphoserine and phosphothreonine residues to β-elimination under the basic conditions required for Fmoc group removal. This side reaction converts the phosphothreonine into a dehydrobutyrine residue, leading to a truncated and incorrect peptide sequence.
Mechanistic Understanding of Base-Induced β-Elimination
The Fmoc deprotection step is typically carried out using a secondary amine base, such as piperidine (B6355638). nih.govresearchgate.net The mechanism proceeds via an E1cB (Elimination Unimolecular Conjugate Base) pathway. rsc.org The base abstracts the acidic proton from the Cα of the phosphothreonine residue. The resulting carbanion is stabilized by the electron-withdrawing phosphate (B84403) group. This intermediate then eliminates the phosphate group, forming a double bond and resulting in the dehydroamino acid. The benzyl (B1604629) protecting group on the phosphate of Fmoc-O-benzyl-D-phosphothreonine is crucial as it mitigates, but does not entirely prevent, this side reaction. researchgate.netsigmaaldrich.com Fully protected phosphotriesters are even more prone to β-elimination. nih.gov The mono-benzyl protected version is therefore the building block of choice, despite the challenges. researchgate.net
Optimization of Deprotection Conditions and Reagents (e.g., DBU, Piperidine Variants)
To minimize β-elimination, significant research has focused on optimizing the deprotection conditions. This includes modifying the base, its concentration, and the reaction time.
Piperidine Concentration: While 20% piperidine in DMF is a standard reagent, reducing the concentration to 5% has been shown to be nearly as effective for Fmoc removal while potentially reducing base-catalyzed side reactions. lookchem.com
DBU/Piperazine (B1678402) Cocktails: A common strategy is to use a cocktail of DBU and a nucleophilic scavenger like piperazine. Piperazine traps the DBF, while DBU accelerates the deprotection. lookchem.comresearchgate.net Studies have shown that a solution of 2% DBU and 5% piperazine can achieve complete Fmoc removal in under a minute, which is faster than 20% piperidine. rsc.orglookchem.com This rapid deprotection can significantly reduce β-elimination and the formation of deletion sequences. researchgate.net
Other Bases: Alternative bases like 50% cyclohexylamine (B46788) have also been recommended, particularly when the phosphothreonine residue is at the N-terminus of the peptide, where it is most vulnerable to elimination. researchgate.net
Below is a table comparing the half-life of Fmoc deprotection with various reagents, illustrating the kinetic advantages of DBU-based cocktails.
| Deprotection Reagent | Concentration in DMF | Half-Life (t½) | Time for 99.99% Deprotection |
| Piperidine | 20% | 7 seconds | ~1.5 minutes |
| Piperazine | 5% | 50 seconds | ~11 minutes |
| Piperazine + DBU | 5% + 0.5% | 12 seconds | ~2.7 minutes |
| Piperazine + DBU | 5% + 1% | 7 seconds | ~1.5 minutes |
| Piperazine + DBU | 5% + 2% | 4 seconds | < 1 minute |
Data compiled from studies on model peptides and may vary based on sequence and conditions. lookchem.com
Impact of Peptide Sequence and Phosphorylation Pattern on Stability
The stability of a phosphothreonine residue is not solely dependent on the deprotection conditions but is also influenced by its local environment within the peptide.
Sequence Dependence: The amino acids adjacent to the phosphothreonine can affect the rate of β-elimination. The specific sequence can influence the acidity of the α-proton and the steric environment around the residue. nih.gov
N-Terminal Vulnerability: A phosphothreonine residue is most susceptible to β-elimination when it is the N-terminal amino acid of the growing peptide chain. Once the next amino acid is coupled, the stability of the phosphothreonine residue to piperidine treatment increases significantly. researchgate.net
Phosphorylation Pattern: In peptides with multiple phosphorylation sites, the challenges are magnified. The synthesis of multi-phosphorylated peptides often leads to lower yields and an increased likelihood of elimination. researchgate.net The presence of multiple negatively charged phosphate groups can also lead to aggregation, further complicating the synthesis. nih.gov
Enhancing Coupling Yields and Purity of D-Phosphothreonine-Containing Peptides
Beyond deprotection, the coupling step itself presents another set of challenges when incorporating this compound. Inefficient coupling leads to deletion sequences, which are often difficult to separate from the desired full-length peptide, impacting the final purity and yield. gyrosproteintechnologies.com
Strategies for Overcoming Sluggish Acylation of Phosphothreonine Residues
The acylation of the N-terminus of a phosphothreonine residue can be notably slow. This sluggishness is often attributed to a combination of steric hindrance from the bulky protected phosphate group and electrostatic repulsion.
Coupling Reagents: The choice of coupling reagent is critical. Highly reactive uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally preferred for coupling phosphothreonine residues. sigmaaldrich.com
Increased Reagent Excess: A common and effective strategy to overcome poor coupling is to increase the excess of the activated amino acid and the coupling reagents. sigmaaldrich.com This helps to drive the reaction to completion.
Piperidine Counterion Exchange: During Fmoc deprotection with piperidine, the acidic phosphate group can form a salt with the base. This piperidinium (B107235) salt can be acylated during the subsequent coupling step, consuming the activated amino acid and reducing the efficiency of peptide bond formation. This is particularly problematic in sequences with multiple phosphate groups. sigmaaldrich.com A wash step with a solution of a tertiary amine, such as diisopropylethylamine (DIPEA), can be performed after deprotection to exchange the piperidine counterion and prevent this side reaction. sigmaaldrich.com
Elevated Temperature: Increasing the reaction temperature, often through microwave irradiation, can enhance coupling efficiency and help overcome aggregation. gyrosproteintechnologies.comresearchgate.net However, care must be taken as higher temperatures can also increase the risk of side reactions like β-elimination and racemization. researchgate.net
Management of Impurities Arising from Protecting Group Lability
The purity of the final peptide is dependent on the stability of all protecting groups throughout the synthesis. The benzyl group on the phosphate is generally stable but can be subject to cleavage under certain conditions.
Incomplete Deprotection: Incomplete removal of the Fmoc group from the phosphothreonine or preceding residues leads to truncation or deletion sequences, which are major impurities. gyrosproteintechnologies.com Monitoring the deprotection step is crucial for ensuring complete reaction. gyrosproteintechnologies.com
Premature Protecting Group Cleavage: While the benzyl group is removed during the final trifluoroacetic acid (TFA) cleavage step, its premature loss during synthesis cycles is a potential source of impurities. The free phosphate can complicate subsequent reactions.
Side Reactions During Cleavage: During the final cleavage with TFA, the cleaved benzyl cation can potentially reattach to sensitive residues like tryptophan or cysteine. The inclusion of scavengers, such as triisopropylsilane (B1312306) (TIS) and water, in the cleavage cocktail is essential to trap these reactive species. The use of scavengers like 1,2-ethanedithiol (B43112) (EDT) can also minimize benzylation of other residues. sigmaaldrich.com
Capping Strategies: To simplify purification, unreacted amino groups resulting from incomplete coupling can be permanently blocked or "capped" using reagents like acetic anhydride. This converts deletion sequences into capped truncations, which have different chromatographic properties from the target peptide, making them easier to separate. gyrosproteintechnologies.comnih.gov
By carefully selecting deprotection and coupling strategies and understanding the inherent instability of the phosphothreonine residue, the synthesis of peptides containing this compound can be successfully achieved, enabling further research into the critical roles of protein phosphorylation.
Stereochemical Integrity and Control During D-Phosphothreonine Incorporation
The successful synthesis of phosphopeptides using this compound hinges on the precise control of stereochemical integrity during its incorporation into the growing peptide chain. The primary challenge in this context is not typically racemization at the alpha-carbon, but rather the prevention of side reactions that can compromise the stereocenter of the D-phosphothreonine residue. The most significant of these is β-elimination, a reaction that can occur under the basic conditions required for Fmoc-group removal.
During solid-phase peptide synthesis (SPPS), the fluorenylmethyloxycarbonyl (Fmoc) protecting group is cleaved using a base, typically a solution of piperidine in a solvent like dimethylformamide (DMF). researchgate.net For phosphorylated serine and threonine residues, these basic conditions can induce the elimination of the protected phosphate group, leading to the formation of a dehydroamino acid. researchgate.netnih.gov This process results in the loss of the chiral center at the β-carbon, destroying the stereochemical identity of the incorporated D-phosphothreonine.
Several strategies are employed to maintain stereochemical control and minimize β-elimination:
Choice of Protecting Group: The use of a mono-benzyl protected phosphate, as in this compound, is a deliberate choice to mitigate this issue. sigmaaldrich.comnih.gov Fully protected phosphate triesters are more susceptible to β-elimination during piperidine treatment. sigmaaldrich.com The partially protected phosphodiester is more stable under these conditions. sigmaaldrich.comsigmaaldrich.com
Coupling Activation: Standard activation methods using uronium-based reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are effective for incorporating this derivative. sigmaaldrich.comsigmaaldrich.com Optimizing coupling times and reagent stoichiometry is crucial to ensure efficient acylation without promoting side reactions.
Deprotection Conditions: The conditions for Fmoc deprotection are critical. While piperidine is standard, its concentration and the reaction time can be adjusted. researchgate.net For particularly sensitive sequences, using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at very low concentrations has been shown to be effective in minimizing β-elimination while still efficiently removing the Fmoc group. nih.gov Computational studies have shown that the energy barrier for β-elimination is significantly higher with DBU compared to piperidine, making Fmoc deprotection the kinetically favored reaction. nih.gov
The inherent stability of the incorporated this compound residue to standard piperidine treatment is a key advantage, allowing for its use in the stepwise synthesis of complex phosphopeptides. sigmaaldrich.com However, careful management of the basic deprotection steps remains the most critical factor in preserving the stereochemical integrity of the D-phosphothreonine residue throughout the peptide assembly.
Implications for the Synthesis of Long and Highly Modified Peptide Sequences
The use of this compound presents both opportunities and significant challenges for the synthesis of long peptides and those containing multiple modifications, particularly multiple phosphorylation sites.
The primary difficulties arise from the nature of the phosphoamino acid itself. The bulky and negatively charged phosphate group, even when partially protected, introduces steric hindrance and potential electrostatic repulsion. nih.gov These factors can significantly decrease coupling efficiency, not only during the incorporation of the phosphothreonine residue itself but also in the addition of subsequent amino acids. sigmaaldrich.comgenscript.com This problem is compounded in sequences with clustered or multiple phosphorylation sites, where repeated inefficient couplings can lead to low yields and the accumulation of deletion sequences, complicating the purification of the final peptide. nih.govgenscript.com
Table 1: Synthetic Challenges and Mitigation Strategies
| Challenge | Implication for Long/Modified Peptides | Mitigation Strategy |
|---|---|---|
| Reduced Coupling Efficiency | Lower yields, increased deletion byproducts, difficult purification. nih.gov | Use of potent coupling reagents (e.g., HATU, PyBOP®); increased reagent equivalents and coupling times; microwave assistance (with caution). sigmaaldrich.comgenscript.com |
| β-Elimination | Chain termination, formation of dehydroalanine (B155165) impurities, loss of stereochemistry. researchgate.netnih.gov | Use of mono-benzyl phosphate protection; careful selection of base for Fmoc deprotection (e.g., low concentration DBU instead of piperidine). nih.govsigmaaldrich.com |
| Cleavage Side Reactions | Alkylation of sensitive residues (e.g., Tryptophan, Cysteine) by benzyl cations during final TFA cleavage. researchgate.netsigmaaldrich.com | Use of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail. |
| Poor Solubility | Aggregation of the growing peptide chain on the solid support, hindering reagent access. frontiersin.org | Use of chaotropic salts, high-swelling resins, or backbone modifications to disrupt aggregation. frontiersin.org |
Furthermore, the risk of β-elimination during repeated piperidine deprotection cycles is a persistent threat. nih.gov While the mono-benzyl protection offers some stability, the risk increases with the number of deprotection steps the residue must endure, a significant factor in the synthesis of long peptides. researchgate.netsigmaaldrich.com The accumulation of β-elimination byproducts can be a major source of impurity. researchgate.net Strategies to overcome these hurdles, such as using milder deprotection conditions or more powerful coupling reagents, can add complexity and cost to the synthesis protocol. nih.govgenscript.com Microwave-assisted synthesis, while often used to accelerate peptide synthesis, must be applied with caution as heating can exacerbate β-elimination. researchgate.netresearchgate.net
Finally, during the final cleavage of the peptide from the resin and removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the cleaved benzyl group can generate benzyl cations. These cations can cause side reactions by alkylating sensitive residues such as tryptophan, methionine, or cysteine, another complication that requires careful management through the use of appropriate scavenger cocktails. researchgate.netsigmaaldrich.com
Academic Research Applications of D Phosphothreonine Containing Peptides
Elucidating the Role of Phosphorylation in Cellular Signaling Pathways
Protein phosphorylation is a fundamental post-translational modification that governs a vast array of cellular processes. wikipedia.orgnih.gov The reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues acts as a molecular switch, modulating protein conformation, activity, and interaction with other molecules. wikipedia.orgbiorxiv.org Fmoc-O-benzyl-D-phosphothreonine serves as a crucial building block for the synthesis of phosphopeptides that mimic these signaling events, enabling researchers to dissect the intricate networks that control cell life and death. chemimpex.comchemimpex.com
Dissecting Phosphorylation Events in Disease Models (e.g., cancer, neurodegeneration)
The dysregulation of phosphorylation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. frontiersin.orgnih.govbio-rad-antibodies.com Synthetic D-phosphothreonine peptides are instrumental in probing these aberrant signaling pathways.
In cancer research, these peptides help to unravel the signaling cascades that drive uncontrolled cell proliferation and survival. nih.govbio-rad-antibodies.com For instance, the mitogen-activated protein kinase (MAPK) pathway is frequently hyperactivated in cancer and relies on a series of phosphorylation events. rsc.org By creating stable D-phosphopeptide mimics of key substrates in this pathway, researchers can investigate the specific roles of individual phosphorylation sites in promoting oncogenesis. rsc.org This includes studying how phosphorylation affects the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer. pnas.org Quantitative phosphoproteomic studies, often employing synthetic phosphopeptides as standards, have been crucial in identifying aberrantly activated signaling pathways and potential therapeutic targets in various cancers. nih.gov
In the context of neurodegeneration , such as Alzheimer's disease, the abnormal hyperphosphorylation of the tau protein is a key pathological feature. frontiersin.orgnih.gov D-phosphothreonine-containing peptides that replicate specific phosphorylation sites on tau are used to study the mechanisms leading to the formation of neurofibrillary tangles and subsequent neuronal death. nih.gov These synthetic peptides can help identify the kinases and phosphatases responsible for tau's pathological phosphorylation state and can be used to screen for potential inhibitors of these enzymes. nih.govnih.gov Research has also implicated the dysregulation of protein phosphatase 2A (PP2A) in Alzheimer's disease, and D-phosphopeptides can be used to investigate its role in tau dephosphorylation. nih.gov
Investigating Specific Protein-Protein Interactions Mediated by Phosphothreonine
Phosphorylation often creates docking sites for other proteins, facilitating the assembly of signaling complexes. cellsignal.comnih.gov The specific recognition of phosphothreonine residues by protein domains is a critical aspect of this process. thermofisher.com D-phosphothreonine peptides are invaluable for studying these interactions with high specificity and stability.
Forkhead-associated (FHA) domains, for example, are known to specifically bind to phosphothreonine-containing motifs. cellsignal.comcore.ac.uk The use of synthetic D-phosphothreonine peptides allows for the detailed characterization of these interactions, including their binding affinities and specificities. core.ac.uk This is crucial for understanding the role of FHA domain-containing proteins in processes like DNA damage repair and cell cycle control. core.ac.uk Molecular dynamics simulations, aided by data from experiments with synthetic phosphopeptides, have provided insights into how FHA domains can differentiate between phosphothreonine and phosphoserine, a distinction that is vital for signaling fidelity. core.ac.uk
Furthermore, the study of protein-protein interactions mediated by phosphothreonine is essential for understanding how signaling pathways are constructed and regulated. cellsignal.com These interactions can be investigated using various biochemical and biophysical techniques, where the stability of D-phosphopeptides proves to be a significant advantage.
Design and Synthesis of Phosphothreonine Mimetics and Analogs
To overcome the inherent limitations of natural phosphopeptides, such as susceptibility to enzymatic degradation, researchers have focused on designing and synthesizing mimetics and analogs. nih.gov this compound is a key starting material in these synthetic endeavors. chemimpex.comchemimpex.com
Creation of Protease-Resistant and Metabolically Stable Phosphopeptides
A primary motivation for using D-amino acids in peptide synthesis is to enhance resistance to proteases. nih.gov Peptides constructed with D-phosphothreonine are significantly less susceptible to cleavage by cellular proteases, which primarily recognize L-amino acids. nih.gov This increased stability allows for a longer biological half-life, making them more effective probes for studying cellular processes and as potential therapeutic leads. nih.gov
Beyond the use of D-amino acids, other strategies to create robust phosphopeptides include cyclization and the incorporation of non-hydrolyzable phosphate mimics. nih.govnih.gov For instance, replacing the phosphate group with a difluoromethylphosphonate (F2Pmp) moiety can create a non-hydrolyzable analog that is resistant to phosphatases. nih.gov The synthesis of such complex analogs often involves multi-step chemical processes. nih.gov
Development of Phosphatase Inhibitors and Activators as Research Probes
Phosphatases are enzymes that remove phosphate groups from proteins and are crucial for turning off signaling pathways. sigmaaldrich.comsigmaaldrich.com The development of specific inhibitors and activators for these enzymes is essential for both research and therapeutic purposes. nih.goveurekaselect.com
D-phosphothreonine-containing peptides and their mimetics can be designed to act as potent and selective inhibitors of specific serine/threonine phosphatases. nih.gov By mimicking the substrate, these molecules can bind to the active site of a phosphatase and block its activity. nih.gov The development of such inhibitors allows researchers to probe the function of individual phosphatases in complex cellular networks. sigmaaldrich.com For example, specific inhibitors can help to elucidate the roles of phosphatases like PP1 and PP2A in various signaling pathways. sigmaaldrich.com
Conversely, the design of phosphatase activators, though more challenging, is an emerging area of research. Such molecules could be valuable tools for studying the effects of enhanced phosphatase activity and for potential therapeutic applications in diseases characterized by hyperphosphorylation.
Applications in Protein Engineering and Directed Evolution
The ability to incorporate phosphothreonine, including its D-enantiomer, into proteins through synthetic and semi-synthetic methods opens up new avenues in protein engineering and directed evolution. nih.gov These techniques allow for the creation of proteins with novel functions and properties.
Expressed protein ligation is a powerful semi-synthetic method that allows for the introduction of modified amino acids, such as D-phosphothreonine, into specific sites within a larger protein. nih.gov This enables the study of how a single, stable phosphorylation event at a precise location affects the protein's structure, function, and interactions.
Furthermore, the genetic encoding of phosphothreonine has been achieved, allowing for its direct incorporation into proteins during translation in living cells. nih.gov While this technology is currently focused on L-phosphothreonine, future advancements may extend this capability to D-amino acids. This would provide an unprecedented ability to generate and evolve proteins with site-specific, stable phosphorylations, offering powerful tools for both basic research and the development of new protein-based therapeutics.
Site-Specific Incorporation for Functional Studies
A primary challenge in elucidating the precise function of a specific threonine phosphorylation event is the production of homogeneously phosphorylated proteins. nih.gov Chemical peptide synthesis using this compound allows for the definitive placement of a phosphothreonine residue at any desired position within a peptide sequence. This site-specific incorporation is invaluable for a variety of functional studies.
By comparing the biological activity of a synthetic phosphopeptide with its non-phosphorylated counterpart, researchers can directly assess the functional consequence of the phosphate group. This approach has been instrumental in understanding how threonine phosphorylation creates docking sites for other proteins, induces conformational changes, or alters the peptide's susceptibility to proteolysis.
Furthermore, genetic code expansion techniques have emerged as a complementary method for incorporating phosphothreonine site-specifically into larger recombinant proteins. nih.gov These systems often utilize an engineered aminoacyl-tRNA synthetase/tRNA pair to recognize phosphothreonine and incorporate it in response to a nonsense codon during protein translation. nih.gov While powerful, chemical synthesis with building blocks like this compound remains a crucial and often more direct method for producing shorter peptides for functional assays.
| Method | Description | Primary Application | Key Advantage |
| Solid-Phase Peptide Synthesis (SPPS) | Utilizes building blocks like this compound to assemble a peptide chain with a phosphothreonine at a defined position. | Production of short to medium-length phosphopeptides for in vitro functional assays. | Absolute control over the phosphorylation site. |
| Genetic Code Expansion | Employs engineered enzymes and tRNA to incorporate phosphothreonine into proteins during ribosomal translation in living cells. | Production of large, site-specifically phosphorylated proteins for structural and in vivo studies. | Allows for the study of phosphorylation in a more native cellular context. nih.gov |
Modulating Enzyme Activity and Substrate Recognition through Phosphothreonine Residues
Threonine phosphorylation is a key mechanism for regulating the activity of many enzymes. The introduction of a bulky, negatively charged phosphate group can dramatically alter an enzyme's catalytic efficiency or its ability to recognize and bind substrates. nih.gov Synthetic peptides containing D-phosphothreonine are essential tools for probing these interactions.
Researchers can synthesize peptide fragments of a target protein, both with and without D-phosphothreonine, to study how this modification affects enzyme kinetics. For instance, a phosphorylated peptide might act as a potent inhibitor of a kinase or phosphatase, while its non-phosphorylated version does not. This allows for the detailed characterization of signaling pathways and the identification of potential therapeutic targets.
Phosphorylation sites are frequently located within or near the active sites or substrate-binding domains of enzymes. nih.gov The use of D-phosphothreonine-containing peptides can help to map these recognition domains and to understand the structural basis for phosphorylation-dependent protein-protein interactions. These studies are critical for understanding how cellular signals are transduced and how enzyme networks are regulated. nih.gov
Bioconjugation Strategies Utilizing this compound Derivatives
Bioconjugation involves the chemical linking of two molecules, at least one of which is a biomolecule, to create a new construct with combined properties. Peptides synthesized with this compound can be valuable platforms for bioconjugation, enabling the attachment of various labels, tags, or therapeutic agents.
While the phosphothreonine residue itself can be a point of interaction, more commonly, other functional groups are incorporated into the peptide sequence for specific conjugation chemistries. The presence of the this compound building block is fully compatible with these strategies. Modern bioconjugation reactions are designed to be highly efficient and specific, often referred to as "click chemistry." nih.gov
Commonly employed bioconjugation strategies that can be used with peptides containing D-phosphothreonine include:
Thiol-ene Click Chemistry: This reaction involves the addition of a thiol (from a cysteine residue in the peptide) to an alkene-containing molecule. nih.gov
Oxime and Hydrazone Formation: These reactions involve the condensation of an aldehyde or ketone with an aminooxy or hydrazine (B178648) group, respectively, to form a stable C=N bond. nih.gov A peptide can be functionalized with one of these groups for conjugation.
Azo Coupling: This classic reaction can be used to link a diazonium-containing molecule to the side chain of a tyrosine residue within the peptide. nih.gov
These conjugation strategies allow for the creation of sophisticated molecular probes, for example, by attaching a fluorescent dye to a phosphopeptide to visualize its interaction with a target protein inside a cell.
Probing Biological Mechanisms through Chemically Synthesized Phosphopeptide Libraries
To understand the complex roles of protein phosphorylation on a larger scale, researchers often turn to the use of phosphopeptide libraries. nih.gov These libraries consist of large collections of synthetic peptides, where the position and identity of phosphorylated residues are systematically varied. nih.gov The use of this compound and its L-counterpart is fundamental to the solid-phase synthesis of these libraries. nih.gov
Phosphopeptide libraries are powerful tools for:
Developing and validating proteomic methods: By analyzing a library of phosphopeptides with known sequences and phosphorylation sites, researchers can evaluate the performance of mass spectrometry techniques and data analysis software. nih.gov
Identifying substrates for kinases and phosphatases: A library of potential substrate peptides can be incubated with an enzyme of interest to identify which sequences are recognized and modified.
Mapping protein-protein interaction domains: Libraries can be used to screen for phosphopeptide sequences that bind to specific protein domains, such as SH2 or 14-3-3 domains, which are known to recognize phosphorylated motifs.
The data generated from these high-throughput screening approaches can reveal new signaling pathways, provide insights into disease mechanisms, and identify new targets for drug development. The ability to chemically synthesize large and diverse phosphopeptide libraries is therefore a cornerstone of modern systems biology and proteomics research. nih.gov
| Library Application | Research Question Addressed | Example Finding |
| Proteomics Method Development | How accurate are different software tools at identifying phosphorylation sites from mass spectrometry data? | Comparison of Mascot and Andromeda search engines revealed differences in peptide identification rates. nih.gov |
| Substrate Identification | What peptide sequences are recognized and phosphorylated by a specific kinase? | Screening a library against a kinase can reveal its consensus recognition motif. |
| Interaction Mapping | Which phosphothreonine-containing sequences bind to a particular SH2 domain? | Identification of novel binding partners for a signaling protein. |
Emerging Research Directions and Future Outlook
Development of Novel Protecting Group Chemistries for Phosphothreonine
The monobenzyl (Bzl) protecting group, as seen in Fmoc-O-benzyl-D-phosphothreonine, has been a cornerstone in Fmoc-based solid-phase peptide synthesis (SPPS) of phosphopeptides. nih.gov This strategy minimizes the notorious β-elimination side reaction, a significant hurdle in phosphopeptide synthesis. sigmaaldrich.com However, the acidic conditions required for the final deprotection of the benzyl (B1604629) group can sometimes lead to undesired side reactions. researchgate.net
To address these limitations, researchers are actively exploring alternative protecting group strategies. One promising avenue is the use of allyl-based protection . nih.govacs.org This strategy offers the advantage of deprotection under mild, palladium-catalyzed conditions, which are orthogonal to the standard acid-labile side-chain protecting groups used in Fmoc-SPPS. nih.gov Another innovative approach involves the development of photolabile protecting groups . These "caged" phosphopeptides allow for light-controlled release of the phosphate (B84403) group, providing spatiotemporal control over peptide activation, which is invaluable for studying cellular signaling pathways. rsc.org
Furthermore, backbone protection strategies are being implemented to reduce peptide aggregation and improve the accessibility of the hydroxyl group for phosphorylation. The use of groups like Hmb and Tmob on the peptide backbone can enhance the efficiency of on-resin phosphorylation. rsc.org The ongoing development of these novel protecting groups is crucial for overcoming the synthetic challenges associated with complex, multiply phosphorylated peptides and for expanding the toolkit available to peptide chemists.
Integration with Automated Synthesis Platforms for High-Throughput Production
The demand for synthetic phosphopeptides for various applications, from basic research to drug discovery, has spurred the development of automated synthesis platforms capable of high-throughput production. The integration of this compound and other protected phosphoamino acids into these automated workflows is a key focus area.
Another significant advancement is the development of fully automated, flow-based peptide synthesis platforms . acs.org These systems allow for continuous delivery of reagents and efficient mixing, further accelerating the synthesis process. Such platforms have the potential to produce tens of thousands of individual peptides per year, making them ideal for generating large peptide libraries for screening purposes. acs.org The successful incorporation of challenging building blocks like this compound into these high-throughput systems is a testament to the advancements in both chemical methodologies and instrument engineering. The ability to rapidly synthesize libraries of phosphopeptides opens up new possibilities for kinase substrate identification, inhibitor screening, and the development of new diagnostic tools. jpt.comnih.gov
Advanced Analytical Techniques for Characterization of Complex Phosphopeptides
The structural characterization of synthetic phosphopeptides, especially complex ones with multiple phosphorylation sites, requires sophisticated analytical techniques. Mass spectrometry (MS) has emerged as the cornerstone of phosphoproteomics and phosphopeptide analysis due to its high sensitivity and specificity. nih.govwikipedia.org
A critical step in the analysis of complex phosphopeptide mixtures is the enrichment of these species from the unphosphorylated counterparts. nih.govnih.gov Common enrichment techniques include Immobilized Metal Affinity Chromatography (IMAC) and Metal Oxide Affinity Chromatography (MOAC) . nih.govcellsignal.com IMAC utilizes chelated metal ions like Fe³⁺, Ga³⁺, or Ti⁴⁺ to capture the negatively charged phosphate groups, while MOAC employs metal oxides like titanium dioxide (TiO₂) or zirconium dioxide (ZrO₂). nih.govnih.govyoutube.com These methods significantly improve the detection of low-abundance phosphopeptides.
Once enriched, tandem mass spectrometry (MS/MS) is employed to determine the peptide sequence and pinpoint the exact location of the phosphate group. Various fragmentation techniques are utilized, each with its own advantages:
Collision-Induced Dissociation (CID): A widely used method that often results in the neutral loss of the phosphate group, which can be used as a diagnostic marker but can also lead to a loss of sequence information. nih.gov
Electron-Transfer Dissociation (ETD): This technique preserves the labile phosphate group, providing more complete fragmentation of the peptide backbone and facilitating unambiguous site localization, especially for multiply charged peptides. wikipedia.orgnih.gov
Higher-Energy C-trap Dissociation (HCD): A beam-type CID method that also provides rich fragmentation spectra.
Electron-Activated Dissociation (EAD): A newer technique that has shown promise in improving sequence coverage for complex phosphopeptides. technologynetworks.com
Ultraviolet Photodissociation (UVPD): Another emerging fragmentation method being explored for phosphopeptide analysis. acs.org
The combination of these advanced enrichment and fragmentation techniques provides a powerful arsenal (B13267) for the detailed characterization of synthetic phosphopeptides containing this compound, ensuring their structural integrity and suitability for biological studies.
Expanding the Scope of D-Amino Acid Phosphopeptides in Biological Systems
The incorporation of D-amino acids, the non-natural enantiomers of the common L-amino acids, into peptides is a rapidly growing area of research with significant therapeutic potential. Peptides containing D-amino acids, including D-phosphothreonine, exhibit enhanced stability against proteolytic degradation, a major hurdle for the clinical application of peptide-based drugs. frontiersin.org
The presence of D-amino acids can significantly impact the biological activity and receptor recognition of a peptide. mdpi.com In some cases, the D-enantiomer can confer unique biological functions or increase the potency of the peptide. researchgate.net The synthesis of phosphopeptides containing D-amino acids, facilitated by building blocks like this compound, allows researchers to explore these possibilities systematically.
Emerging research is focused on understanding the biological roles of D-amino acid-containing peptides (DAACPs) and their potential as disease biomarkers and therapeutic agents. nih.gov For example, alterations in the levels of free D-amino acids have been linked to various diseases, including cancer and neurological disorders. nih.gov The study of synthetic D-phosphopeptides can provide valuable insights into the molecular mechanisms underlying these observations and may lead to the development of novel diagnostic and therapeutic strategies.
Furthermore, the unique structural properties of D-peptides make them attractive candidates for targeting specific protein-protein interactions that are difficult to modulate with traditional small molecules. The ability to synthesize D-phosphopeptides with high purity and in sufficient quantities is therefore essential for advancing this exciting field of research.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Fmoc-O-benzyl-D-phosphothreonine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis typically employs Fmoc-based protocols with acid-labile resins. A mono-(pivaloyloxy)methyl (POM) group is used to protect the phosphoryl moiety, enabling compatibility with SPPS conditions. Post-synthesis, the POM group is cleaved under mild acidic conditions to yield the active phosphothreonine residue. Critical steps include monitoring coupling efficiency via Kaiser tests and using HPLC for purification .
- Key Considerations : Impurities such as free amino acids, dipeptide derivatives, or stereoisomers may arise during synthesis. Analytical methods like HPLC (≥98.5% purity) and mass spectrometry are essential for quality control .
Q. How should this compound be stored to ensure stability during experiments?
- Methodological Answer : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). For solubilization, dissolve in DMSO (100 mg/mL) with brief sonication. Avoid repeated freeze-thaw cycles to prevent degradation .
- Validation : Monitor solubility and stability via TLC or NMR after reconstitution. Precipitation or color changes indicate compromised integrity .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment. Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS). For phosphorylated derivatives, P NMR is critical to validate the phosphorylation site .
- Troubleshooting : Detect stereoisomers (e.g., L- vs. D-configuration) via chiral HPLC or polarimetry. Baseline separation in HPLC columns (C18 or C8) resolves dipeptide byproducts .
Advanced Research Questions
Q. How can phosphorylation efficiency be optimized during the synthesis of phosphothreonine-containing peptides?
- Methodological Answer : Optimize coupling reagents (e.g., HATU/DIPEA) and reaction time (2–4 hours) to enhance phosphorylation yield. Pre-activate the phosphorylated amino acid with equimolar HOBt/OxymaPure to reduce racemization. Monitor reaction progress via MALDI-TOF MS to detect incomplete couplings .
- Data Contradiction Analysis : Lower yields may result from steric hindrance at the phosphorylation site. Compare results using Fmoc-Thr(PO(OBzl)-OH) vs. Fmoc-Thr[PO(OH)(OPOM)]-OH to evaluate steric effects .
Q. What strategies mitigate β-elimination of phosphothreonine residues under basic SPPS conditions?
- Methodological Answer : Replace strong bases (e.g., piperidine) with milder deprotection agents like 20% 4-methylpiperidine in DMF. Minimize exposure to high pH (>9) during Fmoc removal. Post-synthesis, stabilize the peptide via lyophilization at acidic pH (3–4) .
- Experimental Design : Conduct stability studies under varying pH (7–10) and temperature (4–37°C). Use LC-MS to quantify β-elimination products (e.g., dehydroalanine derivatives) .
Q. How do impurities in this compound impact downstream biological assays?
- Methodological Answer : Trace dipeptide derivatives (e.g., Fmoc-Thr(PO(OBzl)-Thr-OH) can interfere with peptide-receptor binding studies. Implement orthogonal purification (HPLC followed by ion-exchange chromatography) to reduce impurities to <0.1%. Validate purity via two independent methods (e.g., HPLC and CE) .
- Case Study : In a kinase inhibition assay, 0.5% free threonine reduced IC values by 20%, highlighting the need for rigorous quality control .
Methodological Frameworks for Research Design
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies involving this compound?
- Application Example :
- Feasibility : Ensure access to specialized equipment (e.g., automated peptide synthesizers) and validated analytical methods.
- Novelty : Explore understudied applications, such as phosphothreonine prodrugs for targeted kinase inhibition.
- Ethical : Adhere to institutional guidelines for handling hazardous solvents (e.g., DMSO) and waste .
Q. What are the critical parameters for designing in vivo studies using phosphothreonine-containing peptides?
- Methodological Answer : Use biocompatible formulations (e.g., PEGylated liposomes) to enhance solubility and bioavailability. For pharmacokinetic studies, establish LC-MS/MS methods to quantify plasma concentrations. Adjust dosing based on animal weight (e.g., 5 mg/kg for mice) and monitor toxicity via liver/kidney function tests .
Tables for Quick Reference
| Parameter | Recommended Value | Reference |
|---|---|---|
| Purity Threshold (HPLC) | ≥98.5% | |
| Solubility in DMSO | 100 mg/mL (sonication required) | |
| Storage Temperature (Long-term) | -80°C | |
| Phosphorylation Coupling Time | 2–4 hours |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
